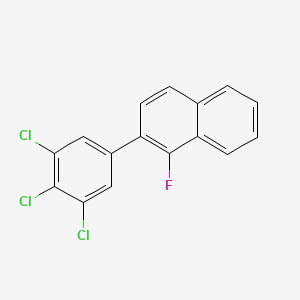
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of a fluorine atom at the 1-position of the naphthalene ring and three chlorine atoms at the 3, 4, and 5 positions of the phenyl ring attached to the 2-position of the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, a boron reagent, such as an arylboronic acid or ester, is coupled with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of a solvent, such as toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones or other oxidized compounds.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological targets.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene involves its interaction with molecular targets through various pathways. The presence of the fluorine and chlorine atoms can influence the compound’s electronic properties, making it a potent ligand for binding to specific receptors or enzymes. The compound’s effects are mediated through its ability to modulate the activity of these molecular targets, leading to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Fluoronaphthalene: A simpler analog with only a fluorine atom at the 1-position of the naphthalene ring.
1-Chloronaphthalene: Contains a chlorine atom at the 1-position of the naphthalene ring.
1-Bromonaphthalene: Contains a bromine atom at the 1-position of the naphthalene ring.
Uniqueness
1-Fluoro-2-(3,4,5-trichlorophenyl)naphthalene is unique due to the presence of multiple halogen atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C16H8Cl3F |
|---|---|
Peso molecular |
325.6 g/mol |
Nombre IUPAC |
1-fluoro-2-(3,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-7-10(8-14(18)15(13)19)12-6-5-9-3-1-2-4-11(9)16(12)20/h1-8H |
Clave InChI |
VFOSRYVWRMTLIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















